
The Function of the SP140 Bromodomain: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK761

Cat. No.: B10857121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Speckled Protein 140 (SP140) is a leukocyte-restricted nuclear protein that functions as a

critical regulator of gene expression in immune cells. As a member of the Speckled Protein

(SP) family, it is characterized by a multi-domain structure, including a SAND domain, a plant

homeodomain (PHD) finger, and a C-terminal bromodomain. This guide provides a

comprehensive technical overview of the function of the SP140 protein, with a particular focus

on the role of its bromodomain. SP140 acts primarily as a transcriptional repressor, playing a

crucial role in maintaining immune homeostasis. Its dysregulation is strongly associated with

several autoimmune diseases, including multiple sclerosis and Crohn's disease, as well as

certain cancers. This document details the molecular mechanisms of SP140-mediated gene

silencing, its impact on key signaling pathways such as NF-κB and type I interferon, and

provides detailed experimental protocols for its study.

Core Concepts: The Role of SP140 in
Transcriptional Regulation
SP140 is a nuclear protein that localizes to promyelocytic leukemia (PML) nuclear bodies and

functions as an epigenetic "reader."[1][2] It interprets post-translational modifications on histone

tails to regulate gene expression. The primary function of SP140 is transcriptional repression,
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silencing a range of genes involved in inflammatory responses.[3][4] This repressive function is

critical for maintaining the identity and function of macrophages and other immune cells.[5]

Domain Architecture and Function
SP140's function is dictated by its distinct protein domains:

SAND Domain: The SP100, AIRE, NucP41/P75, DEAF-1 (SAND) domain is believed to be

involved in DNA binding.

PHD Finger: The Plant Homeodomain (PHD) finger of SP140 is atypical. It does not bind to

histone H3 tails but instead interacts with the peptidylprolyl isomerase Pin1, which may

modulate SP140 function.[6]

Bromodomain (BRD): The bromodomain is a structural motif that typically recognizes and

binds to acetylated lysine residues on histone tails and other proteins.[7][8] The SP140

bromodomain, however, is classified as "non-canonical" and its precise binding partners and

mechanism of action are still under investigation.[7] It is believed to work in concert with the

PHD finger to recognize specific chromatin states. The PHD-bromodomain cassette of

SP140 has been shown to preferentially recognize unmodified histone H3K4 (H3K4me0),

with binding being disrupted by methylation at H3K4 or H3K9.[7]

Mechanism of Transcriptional Repression
SP140 exerts its repressive function through the recruitment of corepressor complexes to the

chromatin. Studies have shown that SP140 interacts with the Polycomb Repressive Complex 2

(PRC2) and the Nucleosome Remodeling and Deacetylase (NuRD) complex. These

interactions are crucial for SP140-mediated gene silencing, leading to the deposition of

repressive histone marks like H3K27me3.

Signaling Pathways Regulated by SP140
SP140 plays a significant role in modulating key signaling pathways that govern immune

responses. Its repressive function is essential for preventing excessive inflammation and

maintaining immune cell homeostasis.

Inhibition of the NF-κB Pathway
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SP140 is a negative regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

In the absence of SP140, there is an upregulation of NF-κB target genes, which are heavily

involved in inflammation and cytokine production.[3] This suggests that SP140 helps to

dampen pro-inflammatory signals by repressing the expression of NF-κB-responsive genes.
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Figure 1: SP140-mediated repression of the NF-κB signaling pathway.

Regulation of Type I Interferon Response
SP140 is also a critical negative regulator of the type I interferon (IFN) response, particularly

during bacterial infections.[9] Loss of SP140 leads to an exaggerated type I IFN signature,

which can be detrimental to the host's ability to clear bacterial pathogens.[9] SP140 does not

directly repress the transcription of the Ifnb1 gene (which encodes IFN-β). Instead, it represses

the expression of a newly identified regulator called RESIST (REgulated Stimulator of

Interferon via Stabilization of Transcript).[9] RESIST, in turn, promotes the stability of Ifnb1
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mRNA. Therefore, by repressing RESIST, SP140 indirectly leads to the destabilization and

degradation of Ifnb1 mRNA, thus dampening the type I IFN response.
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Figure 2: Indirect regulation of Type I Interferon by SP140 via RESIST.

Quantitative Data Summary
The following tables summarize quantitative data from key studies on SP140 function.

Table 1: Differentially Expressed Genes upon SP140
Silencing in Lymphoblastoid Cell Lines
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Gene Symbol Log2 Fold Change p-value Function

Upregulated Genes

CCL4 1.58 < 0.001
Chemokine (C-C

motif) ligand 4

IL1A 1.45 < 0.001 Interleukin 1 alpha

TNFAIP3 1.32 < 0.001
TNF alpha induced

protein 3

NFKBIA 1.25 < 0.001 NFKB inhibitor alpha

Dowregulated Genes

CD22 -1.21 < 0.01
B-lymphocyte cell

adhesion molecule

PAX5 -1.15 < 0.01
Paired box 5

(transcription factor)

Data adapted from Karaky et al., 2018.[3]

Table 2: Effect of SP140 Silencing on NF-κB Activity
Time Post-transfection Increase in Luciferase Activity (%)

48 hours 9%

72 hours 11%

Data adapted from Karaky et al., 2018.[3]

Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the

function of the SP140 bromodomain.

siRNA-mediated Knockdown of SP140 in
Lymphoblastoid Cell Lines
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This protocol describes the transient knockdown of SP140 expression using small interfering

RNA (siRNA) in lymphoblastoid cell lines (LCLs).

Start: Culture LCLs

Prepare siRNA-lipid
complexes

Transfect LCLs with
siRNA complexes

Incubate for 48-72 hours

Harvest cells for
downstream analysis

RNA/Protein extraction
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End
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Figure 3: Workflow for siRNA-mediated knockdown of SP140.

Materials:

Lymphoblastoid cell lines (LCLs)

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

siRNA targeting SP140 and non-targeting control siRNA

Transfection reagent (e.g., Lipofectamine RNAiMAX)
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Opti-MEM I Reduced Serum Medium

6-well plates

Procedure:

Cell Seeding: The day before transfection, seed LCLs at a density of 2 x 10^5 cells/mL in a

6-well plate.

siRNA Complex Preparation:

For each transfection, dilute 50 pmol of siRNA into 100 µL of Opti-MEM.

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate at room

temperature for 20 minutes to allow complex formation.

Transfection: Add the siRNA-lipid complexes to the wells containing the LCLs.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Harvesting and Analysis: After incubation, harvest the cells. Isolate RNA for qRT-PCR

analysis or protein for Western blot analysis to confirm knockdown efficiency.[10][11][12][13]

Chromatin Immunoprecipitation (ChIP)-Sequencing for
SP140
This protocol outlines the procedure for performing ChIP-seq to identify the genomic regions

occupied by SP140.[9][14][15]

Materials:

LCLs or other relevant immune cells

Formaldehyde (37%)

Glycine
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Lysis buffers

Sonication equipment

Anti-SP140 antibody and IgG control antibody

Protein A/G magnetic beads

Wash buffers

Elution buffer

RNase A and Proteinase K

DNA purification kit

Next-generation sequencing platform

Procedure:

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium

to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench

the reaction by adding glycine to a final concentration of 125 mM.

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the

nuclear pellet in a shearing buffer and sonicate the chromatin to obtain DNA fragments of

200-500 bp.

Immunoprecipitation:

Pre-clear the chromatin with protein A/G magnetic beads.

Incubate the pre-cleared chromatin overnight at 4°C with an anti-SP140 antibody or an

IgG control antibody.

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
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Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the

chromatin from the beads.

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C

overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a DNA

purification kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling

to identify SP140 binding sites.

NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of SP140 on NF-κB transcriptional activity.[16][17][18]

[19][20]

Materials:

HEK293T cells (or other suitable cell line)

DMEM medium supplemented with 10% FBS

NF-κB luciferase reporter plasmid

Renilla luciferase control plasmid

SP140 expression plasmid or siRNA targeting SP140

Transfection reagent (e.g., Lipofectamine 3000)

Dual-Luciferase Reporter Assay System

Luminometer

Procedure:

Cell Seeding: Seed HEK293T cells in a 24-well plate the day before transfection.
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Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla

luciferase control plasmid, and either the SP140 expression plasmid or siRNA targeting

SP140.

Stimulation: 24 hours post-transfection, stimulate the cells with an NF-κB activator (e.g.,

TNFα) for 6-8 hours.

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in

the assay kit.

Luciferase Assay:

Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and

measure the luminescence.

Add the Stop & Glo Reagent (Renilla luciferase substrate) and measure the luminescence

again.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

control for transfection efficiency. Compare the normalized luciferase activity between the

different experimental conditions.

Conclusion and Future Directions
SP140 is a key epigenetic regulator in immune cells, primarily functioning as a transcriptional

repressor to maintain immune homeostasis. Its bromodomain, in concert with the PHD finger, is

crucial for recognizing specific chromatin states and recruiting corepressor complexes to

silence inflammatory gene expression. The dysregulation of SP140 is a significant factor in the

pathogenesis of autoimmune diseases and some cancers, making it an attractive therapeutic

target. The development of small molecule inhibitors that specifically target the SP140

bromodomain could offer a novel therapeutic strategy for these conditions. Further research is

needed to fully elucidate the specific binding partners of the non-canonical SP140

bromodomain and to understand the full spectrum of its regulatory functions in different

immune cell types and disease contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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